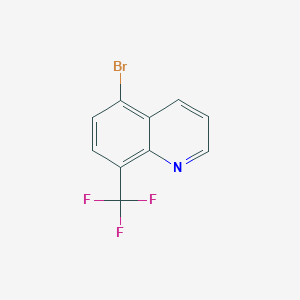

5-Bromo-8-(trifluoromethyl)quinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)9-6(8)2-1-5-15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIXNUDOSIZUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50738962 | |

| Record name | 5-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239460-75-3 | |

| Record name | 5-Bromo-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50738962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-8-(trifluoromethyl)quinoline chemical properties

An In-depth Technical Guide to 5-Bromo-8-(trifluoromethyl)quinoline: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a fluorinated heterocyclic compound of significant interest to the scientific community. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the core chemical properties, synthesis, characterization, and strategic applications of this valuable building block. We will move beyond simple data recitation to explore the causal relationships behind its reactivity and utility, offering field-proven insights grounded in established chemical principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds known for their wide-ranging biological activities.[1] The structure incorporates three key features that define its chemical utility: a quinoline scaffold, a bromine atom at the 5-position, and a trifluoromethyl group at the 8-position.

-

The Quinoline Core: This bicyclic system is a "privileged scaffold" in medicinal chemistry, forming the basis for numerous FDA-approved drugs.[2][3] Its aromatic nature and the presence of the nitrogen atom provide specific electronic and binding properties.

-

The Bromine Substituent: The bromine atom at the C-5 position serves as a versatile synthetic handle. It is an excellent leaving group for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse molecular fragments to build more complex structures.

-

The Trifluoromethyl Group: The -CF₃ group is a crucial bioisostere for a methyl group but with profoundly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

Summary of Physicochemical Data

The fundamental properties of this compound are summarized below. While experimental data for properties like melting and boiling points are not extensively published in peer-reviewed literature, they are often available from commercial suppliers.

| Property | Value | Source(s) |

| CAS Number | 1239460-75-3 | [5][6][7] |

| Molecular Formula | C₁₀H₅BrF₃N | [5][8] |

| Molecular Weight | 276.05 g/mol | [5][7][8] |

| Canonical SMILES | C1=CC2=C(C(=C1)Br)N=CC=C2C(F)(F)F | [7] |

| Purity | Typically ≥95-97% (Commercially available) | [8][9] |

| Storage | Sealed in a dry environment at room temperature. | [7][8] |

Synthesis and Purification Strategy

Proposed Retrosynthetic Pathway

A logical retrosynthesis suggests that the target molecule can be constructed from an 8-(trifluoromethyl)quinoline intermediate, which is then selectively brominated.

Caption: Retrosynthetic analysis for the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a self-validating system, where the success of each step is confirmed by analytical characterization before proceeding.

Part 1: Synthesis of 8-(Trifluoromethyl)quinoline

The conversion of an amino group to a trifluoromethyl group can be challenging. A modern approach might involve a copper-catalyzed trifluoromethylation of an 8-aminoquinoline derivative or a related Sandmeyer-type reaction.[4]

-

Starting Material: Begin with a suitable 8-aminoquinoline derivative. The amino group may require protection (e.g., as an amide) to ensure selectivity in subsequent steps.

-

Reaction Setup: In a fume hood, charge a dry, inert-atmosphere flask with the 8-aminoquinoline derivative, a copper catalyst (e.g., CuI), and a suitable solvent (e.g., DMF or DMSO).

-

Reagent Addition: Add a trifluoromethylating agent, such as the Togni or Umemoto reagent.

-

Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product should be purified by column chromatography on silica gel to yield pure 8-(trifluoromethyl)quinoline.

Part 2: Bromination of 8-(Trifluoromethyl)quinoline

The trifluoromethyl group is a deactivating, meta-directing group. However, in the quinoline system, electrophilic substitution is governed by the entire fused ring system. Bromination of 8-substituted quinolines often occurs at the 5- and/or 7-positions.[10] Selective bromination at the 5-position requires carefully controlled conditions.

-

Reaction Setup: Dissolve the 8-(trifluoromethyl)quinoline from Part 1 in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a flask protected from light.

-

Brominating Agent: Slowly add a solution of N-Bromosuccinimide (NBS) or a dilute solution of bromine (Br₂) in the same solvent.[10] The use of 1.0 to 1.1 equivalents of the brominating agent is critical to favor mono-bromination.

-

Reaction Conditions: Stir the reaction at room temperature. The strong deactivating effect of the -CF₃ group may necessitate gentle heating or the addition of a catalyst. Monitor the reaction closely by TLC or GC-MS to avoid the formation of di-brominated byproducts.

-

Work-up and Purification: Quench any remaining bromine with a sodium thiosulfate solution. Wash the organic layer with sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Final Purification: Purify the crude product via column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/hexane) to afford this compound as a pure solid.

Caption: Integrated workflow for synthesis and quality control.

Spectroscopic Characterization

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The data presented here are expected values based on principles and data from analogous compounds.[11][12][13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show five signals in the aromatic region (approx. 7.5-9.0 ppm), corresponding to the five protons on the quinoline ring system. The coupling patterns (doublets, triplets, doublets of doublets) will be complex due to the fused ring structure.

-

¹⁹F NMR: This is a definitive technique for confirming the trifluoromethyl group. A single, sharp singlet is expected. The chemical shift for a -CF₃ group on an aromatic ring typically appears between -60 and -65 ppm.[11][12]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals for the ten carbon atoms. The carbon attached to the -CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms (¹JCF), typically with a large coupling constant of ~275 Hz.[12][13]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak: Due to the nearly 1:1 natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a pair of peaks of almost equal intensity at m/z 275 and 277.[14] This "M/M+2" pattern is a hallmark signature for a mono-brominated compound.

-

Fragmentation: Common fragmentation pathways may include the loss of a bromine radical ([M-Br]⁺) or fragmentation of the quinoline ring itself.[15][16]

Summary of Expected Spectroscopic Data

| Technique | Expected Data | Rationale |

| ¹H NMR | 5 signals in the aromatic region (δ 7.5-9.0 ppm) | Protons on the substituted quinoline core. |

| ¹⁹F NMR | Singlet at δ ~ -62 ppm | Single chemical environment for the three equivalent fluorine atoms.[11][12] |

| ¹³C NMR | 10 signals; one carbon as a quartet (¹JCF ≈ 275 Hz) | Ten unique carbons; C-F coupling for the C-CF₃ carbon.[12][13] |

| MS (EI) | M/M+2 peaks at m/z 275/277 (approx. 1:1 ratio) | Isotopic signature of one bromine atom.[14] |

Reactivity and Applications in Drug Discovery

The true value of this compound lies in its role as an advanced intermediate in the synthesis of high-value molecules, particularly in the pharmaceutical industry.

Chemical Reactivity

The molecule's reactivity is dictated by its functional groups:

-

Suzuki-Miyaura Coupling: The C-Br bond can be readily coupled with boronic acids or esters to form new C-C bonds, allowing for the attachment of various aryl or heteroaryl groups.

-

Buchwald-Hartwig Amination: The C-Br bond can be converted to a C-N bond, introducing amine functionalities that are critical for biological activity and for modifying solubility.

-

Sonogashira Coupling: This reaction allows for the introduction of alkyne groups, providing a linear scaffold for further molecular elaboration.

-

Nucleophilic Aromatic Substitution (SNAr): While the ring is electron-deficient due to the -CF₃ group and the quinoline nitrogen, the bromine is not ideally positioned for SNAr. Reactions at this position are less common than metal-catalyzed couplings.

Caption: Major reaction pathways for synthetic diversification.

Applications in Medicinal Chemistry

This building block is strategically designed for the synthesis of kinase inhibitors, GPCR modulators, and other potential therapeutic agents. The quinoline core is a known pharmacophore, the -CF₃ group enhances drug-like properties, and the bromine atom provides a point for diversification to explore structure-activity relationships (SAR). Researchers targeting novel anticancer, anti-infective, or anti-inflammatory agents would find this molecule to be a highly valuable starting point for lead optimization campaigns.[3][17]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. While a specific safety data sheet (SDS) for this exact compound must be consulted, general precautions for related bromo- and fluoro-aromatic compounds apply.[18][19][20]

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[20][21]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a sophisticated chemical intermediate with significant potential for advanced scientific research, particularly in the field of drug discovery. Its unique combination of a privileged quinoline scaffold, a versatile bromine handle, and a property-enhancing trifluoromethyl group makes it an ideal platform for the synthesis of novel and complex molecular entities. The logical workflows for its synthesis and characterization, grounded in established chemical principles, provide a clear path for its utilization in the laboratory. By understanding its core properties and reactivity, researchers can fully leverage this compound to accelerate the development of next-generation therapeutics.

References

- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 3. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Position-selective C–H trifluoromethylation of 8-aminoquinoline derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 1239460-75-3 [chemicalbook.com]

- 7. 1239460-75-3|this compound|BLD Pharm [bldpharm.com]

- 8. This compound - CAS:1239460-75-3 - Sunway Pharm Ltd [3wpharm.com]

- 9. chemscene.com [chemscene.com]

- 10. acgpubs.org [acgpubs.org]

- 11. rsc.org [rsc.org]

- 12. beilstein-archives.org [beilstein-archives.org]

- 13. beilstein-journals.org [beilstein-journals.org]

- 14. benchchem.com [benchchem.com]

- 15. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. massbank.eu [massbank.eu]

- 17. researchgate.net [researchgate.net]

- 18. fishersci.com [fishersci.com]

- 19. assets.thermofisher.com [assets.thermofisher.com]

- 20. angenechemical.com [angenechemical.com]

- 21. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to 5-Bromo-8-(trifluoromethyl)quinoline

CAS Number: 1239460-75-3

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-8-(trifluoromethyl)quinoline, a key building block in medicinal chemistry and materials science. The document elucidates its chemical and physical properties, provides a detailed, plausible synthetic route, and explores its reactivity, with a focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, this guide discusses the potential applications of this compound in drug discovery, supported by an understanding of the pharmacological significance of the quinoline scaffold. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.

Introduction: The Strategic Importance of Fluorinated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its versatile biological activities span a wide range, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF3) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a bromine atom, a versatile handle for carbon-carbon and carbon-heteroatom bond formation, the resulting this compound emerges as a highly valuable and strategic building block for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Spectroscopic Profile

Chemical and Physical Properties

| Property | Value | Source/Rationale |

| CAS Number | 1239460-75-3 | ChemicalBook, American Elements[2][3] |

| Molecular Formula | C₁₀H₅BrF₃N | ChemicalBook[2] |

| Molecular Weight | 276.05 g/mol | ChemicalBook[2] |

| Boiling Point | 309.6 ± 37.0 °C at 760 mmHg | American Elements[3] |

| Melting Point | Not experimentally determined in reviewed literature. Estimated to be in the range of 50-70 °C based on related structures. | N/A |

| Appearance | Expected to be a white to off-white solid. | General observation for similar compounds. |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and poorly soluble in water. | Predicted based on its chemical structure. |

Spectroscopic Data (Predicted)

2.2.1. ¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~9.0 | dd | J ≈ 4.5, 1.5 Hz | H-2 |

| ~8.4 | dd | J ≈ 8.5, 1.5 Hz | H-4 |

| ~8.0 | d | J ≈ 8.0 Hz | H-6 |

| ~7.8 | d | J ≈ 8.0 Hz | H-7 |

| ~7.6 | dd | J ≈ 8.5, 4.5 Hz | H-3 |

Rationale: The protons on the quinoline ring system will appear in the aromatic region (7.5-9.0 ppm). H-2 and H-4 are deshielded due to their proximity to the nitrogen atom. The trifluoromethyl group at C-8 will exert a strong electron-withdrawing effect, deshielding the protons on the carbocyclic ring (H-6 and H-7).

2.2.2. ¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 |

| ~148 | C-8a |

| ~136 | C-4 |

| ~133 | C-6 |

| ~130 | C-4a |

| ~128 (q, J ≈ 30 Hz) | C-8 |

| ~125 | C-7 |

| ~123 (q, J ≈ 275 Hz) | CF₃ |

| ~122 | C-3 |

| ~118 | C-5 |

Rationale: The carbon attached to the trifluoromethyl group (C-8) will appear as a quartet due to C-F coupling. The CF₃ carbon itself will also be a quartet with a large coupling constant. The carbons in the heterocyclic ring (C-2, C-4, C-8a) will be at lower field due to the influence of the nitrogen atom.

2.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H stretch |

| 1600-1620 | Medium-Strong | C=N stretch |

| 1500-1580 | Strong | Aromatic C=C stretch |

| 1100-1350 | Strong | C-F stretch (asymmetric and symmetric) |

| 800-850 | Strong | C-H out-of-plane bend |

| 550-650 | Medium | C-Br stretch |

2.2.4. Mass Spectrometry (EI)

| m/z | Assignment |

| 275/277 | [M]⁺ (isotopic pattern for Br) |

| 206 | [M - Br]⁺ |

| 178 | [M - Br - HCN]⁺ |

Rationale: The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound. Fragmentation is likely to involve the loss of the bromine atom and subsequent fragmentation of the quinoline ring.

Synthesis and Reactivity

Proposed Synthetic Route

A plausible and efficient synthesis of this compound can be envisioned starting from a suitable aniline precursor, followed by a Skraup synthesis or a related cyclization reaction, and subsequent bromination.

References

An In-depth Technical Guide to the Synthesis of 5-Bromo-8-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-8-(trifluoromethyl)quinoline is a key heterocyclic building block in medicinal chemistry and materials science, valued for its unique electronic properties and utility in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the viable synthetic strategies for its preparation. Two primary, scientifically-grounded methodologies are presented: the direct electrophilic bromination of 8-(trifluoromethyl)quinoline and a multi-step sequence involving a Sandmeyer reaction via a 5-aminoquinoline intermediate. This document furnishes detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters that govern the success of each approach, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in drug discovery and functional materials development. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties. The introduction of a trifluoromethyl group imparts significant changes to the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The further incorporation of a bromine atom provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of diverse and complex molecular libraries. Consequently, the efficient and selective synthesis of substituted quinolines like this compound is of paramount importance.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and challenges. The choice of route will often depend on the availability of starting materials, desired scale, and the specific isomeric purity required.

-

Route 1: Direct Electrophilic Bromination. This is the most atom-economical approach, involving the direct bromination of the pre-formed 8-(trifluoromethyl)quinoline core. The success of this strategy hinges on controlling the regioselectivity of the electrophilic aromatic substitution.

-

Route 2: Sandmeyer Reaction via a 5-Amino Intermediate. This multi-step approach offers precise control over the position of the bromine substituent. It involves the synthesis of 5-amino-8-(trifluoromethyl)quinoline, followed by its conversion to the target bromo-derivative via a diazonium salt intermediate.

The following sections will provide a detailed examination of each of these synthetic pathways.

Route 1: Direct Electrophilic Bromination of 8-(trifluoromethyl)quinoline

This route is predicated on the successful synthesis of the starting material, 8-(trifluoromethyl)quinoline, followed by a regioselective bromination reaction.

Synthesis of 8-(trifluoromethyl)quinoline

The most established method for the synthesis of the quinoline core is the Skraup reaction.[1][2][3] This reaction involves the cyclization of an aniline with glycerol in the presence of a strong acid and an oxidizing agent. For the synthesis of 8-(trifluoromethyl)quinoline, the requisite starting material is 2-(trifluoromethyl)aniline.

3.1.1. Preparation of 2-(Trifluoromethyl)aniline

2-(Trifluoromethyl)aniline can be prepared via the catalytic reduction and dechlorination of 2-trifluoromethyl-4-chloronitrobenzene.[4]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)aniline

-

To a solution of sodium formate (75 g) in water (150 ml), add 33% sodium hydroxide solution (12.6 g), benzyltriethylammonium chloride (1 g), and a 50% aqueous suspension of a palladium-carbon catalyst (6 g, 3% Pd).

-

Add 2-trifluoromethyl-4-chloro-nitrobenzene (22.6 g, 0.1 mol) to the mixture.

-

Stir the mixture vigorously and heat to reflux for 4 hours.

-

Following the reaction, the product can be isolated by steam distillation.

3.1.2. Skraup Synthesis of 8-(trifluoromethyl)quinoline

With 2-(trifluoromethyl)aniline in hand, the Skraup synthesis can be employed to construct the quinoline ring.

Experimental Protocol: Skraup Synthesis of 8-(trifluoromethyl)quinoline

-

In a fume hood, carefully add concentrated sulfuric acid to a mixture of 2-(trifluoromethyl)aniline and glycerol.

-

Add a suitable oxidizing agent, such as nitrobenzene or arsenic acid, to the reaction mixture.[1]

-

Heat the reaction mixture under reflux. The reaction is often exothermic and requires careful temperature control.[2]

-

After the reaction is complete, cool the mixture and carefully pour it onto ice.

-

Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 8-(trifluoromethyl)quinoline can be purified by steam distillation or column chromatography.

Diagram: Skraup Synthesis of 8-(trifluoromethyl)quinoline

Caption: Workflow for the Skraup synthesis of 8-(trifluoromethyl)quinoline.

Regioselective Bromination

The bromination of 8-(trifluoromethyl)quinoline is an electrophilic aromatic substitution. The trifluoromethyl group at the 8-position is a strong deactivating group, which directs incoming electrophiles to the meta-positions (5 and 7).[5][6] The quinoline nitrogen, when protonated in strong acid, also deactivates the ring, particularly the pyridine ring. Therefore, substitution is expected to occur on the benzene ring. Nitration of quinoline itself typically yields a mixture of 5- and 8-nitroquinolines, indicating that these positions are susceptible to electrophilic attack.[7]

For the bromination of 8-substituted quinolines, the use of N-Bromosuccinimide (NBS) in a strong acid like concentrated sulfuric acid has been shown to be effective for regioselective bromination.[8]

Experimental Protocol: Bromination of 8-(trifluoromethyl)quinoline

-

Dissolve 8-(trifluoromethyl)quinoline in concentrated sulfuric acid at a low temperature (e.g., 0 °C).

-

Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

-

Stir the reaction mixture at a controlled temperature until the starting material is consumed (monitored by TLC or GC-MS).

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the crude product, wash with water, and then neutralize with a dilute base (e.g., sodium bicarbonate solution).

-

The crude this compound can be purified by recrystallization or column chromatography.

Table 1: Key Parameters for Direct Bromination

| Parameter | Recommended Condition | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a controlled source of electrophilic bromine, often leading to cleaner reactions than Br2. |

| Solvent/Acid | Concentrated Sulfuric Acid | Protonates the quinoline nitrogen, deactivating the pyridine ring and promoting substitution on the benzene ring. |

| Temperature | 0 °C to room temperature | Low temperatures are generally preferred to control the exothermicity of the reaction and improve selectivity. |

Route 2: Sandmeyer Reaction via 5-Amino-8-(trifluoromethyl)quinoline

This route offers a more controlled, albeit longer, pathway to the desired product. It involves the nitration of 8-(trifluoromethyl)quinoline, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction to replace the amino group with a bromine atom.

Nitration of 8-(trifluoromethyl)quinoline

Nitration of quinolines is a well-established reaction. For 8-substituted quinolines, nitration typically occurs at the 5-position. A standard nitrating mixture of concentrated nitric acid and sulfuric acid is employed.[9][10]

Experimental Protocol: Synthesis of 5-Nitro-8-(trifluoromethyl)quinoline

-

To a cooled (e.g., -5 to 0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid, slowly add 8-(trifluoromethyl)quinoline while maintaining the low temperature.

-

Stir the reaction mixture at a low temperature for several hours.

-

Allow the reaction to warm to room temperature and stir for an additional period.

-

Pour the reaction mixture onto ice and neutralize with a base to precipitate the crude product.

-

Filter, wash with water, and purify the crude 5-Nitro-8-(trifluoromethyl)quinoline by recrystallization or column chromatography.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine can be achieved using various methods, with catalytic hydrogenation or reduction with metals in acidic media being the most common.

Experimental Protocol: Synthesis of 5-Amino-8-(trifluoromethyl)quinoline

-

Dissolve 5-Nitro-8-(trifluoromethyl)quinoline in a suitable solvent (e.g., ethanol, ethyl acetate).

-

Add a catalyst, such as Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir until the reaction is complete.

-

Filter off the catalyst and evaporate the solvent to obtain the crude 5-Amino-8-(trifluoromethyl)quinoline, which can be used in the next step without further purification or purified if necessary.

Sandmeyer Reaction

The Sandmeyer reaction is a classic transformation that converts an aromatic primary amine into an aryl halide via a diazonium salt.[11][12]

Experimental Protocol: Synthesis of this compound

-

Diazotization: Dissolve 5-Amino-8-(trifluoromethyl)quinoline in an aqueous solution of a strong acid (e.g., HBr). Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5 °C.[13][14] Stir for a short period to ensure complete formation of the diazonium salt.

-

Bromination: In a separate flask, prepare a solution of copper(I) bromide in HBr. Add the freshly prepared diazonium salt solution to the copper(I) bromide solution.

-

Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt and the formation of the bromo-derivative.

-

After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

-

Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude this compound by column chromatography.

Diagram: Sandmeyer Reaction Pathway

Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.

Conclusion and Outlook

The synthesis of this compound is achievable through at least two robust synthetic strategies. The direct bromination of 8-(trifluoromethyl)quinoline offers a more concise route, but requires careful control of reaction conditions to ensure the desired regioselectivity. The multi-step Sandmeyer route, while longer, provides unambiguous positional control of the bromine substituent. The choice between these methods will be dictated by the specific needs of the research program. The protocols and mechanistic discussions provided herein serve as a comprehensive guide for the successful laboratory-scale preparation of this valuable synthetic intermediate.

References

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 4. EP0038465A1 - Process for the preparation of 2-trifluoromethyl aniline - Google Patents [patents.google.com]

- 5. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline [pharmaguideline.com]

- 14. byjus.com [byjus.com]

An In-Depth Technical Guide to the Structural Elucidation of 5-Bromo-8-(trifluoromethyl)quinoline

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical and chemical research, the precise structural characterization of novel chemical entities is the bedrock upon which all subsequent development is built. The quinoline scaffold, a privileged structure in medicinal chemistry, is a testament to this, forming the core of numerous FDA-approved drugs.[1][2][3] The introduction of multiple substituents, such as a bromine atom and a trifluoromethyl group, creates a unique chemical entity with potentially novel biological activities and physicochemical properties.[1][4] 5-Bromo-8-(trifluoromethyl)quinoline (CAS 1239460-75-3) is one such molecule, and its unambiguous structural elucidation is paramount for its potential applications, from anti-cancer drug development to materials science.[4]

This guide provides a comprehensive, in-depth technical overview of the multifaceted analytical approach required to confirm the structure of this compound. We will move beyond a simple recitation of techniques, instead delving into the causality behind experimental choices and demonstrating how a synergistic application of spectroscopic and analytical methods provides a self-validating system for structural confirmation.

Foundational Analysis: Mass Spectrometry

The logical first step in the characterization of a newly synthesized or isolated compound is to determine its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

The "Why": Confirming Molecular Formula and Isotopic Signature

For this compound, with a molecular formula of C₁₀H₅BrF₃N, the expected exact mass can be calculated.[5][6] Mass spectrometry not only confirms this mass but also provides crucial evidence for the presence of a bromine atom through its characteristic isotopic pattern.[7] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. This isotopic signature is a definitive marker for a monobrominated compound.

Predicted Mass Spectrum Data

A high-resolution mass spectrum of this compound is predicted to exhibit the following key features:

| Ion | Calculated m/z | Predicted Relative Abundance | Description |

| [C₁₀H₅⁷⁹BrF₃N]⁺ | 274.9612 | ~100% | Molecular ion with ⁷⁹Br |

| [C₁₀H₅⁸¹BrF₃N]⁺ | 276.9591 | ~98% | Molecular ion with ⁸¹Br |

| [C₁₀H₅F₃N]⁺ | 196.0378 | Variable | Fragment ion from loss of Br |

| [C₉H₅N]⁺ | 127.0422 | Variable | Fragment ion from loss of Br and CF₃ |

Experimental Protocol: Electron Ionization-Time of Flight (EI-TOF) Mass Spectrometry

-

Sample Preparation: Dissolve a small quantity of purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.[7]

-

Mass Analysis: The resulting ions are accelerated into the time-of-flight mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The detector records the arrival time of the ions, which is converted into a mass spectrum.

The Core Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the detailed carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

The "Why": Mapping Connectivity and Chemical Environment

-

¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR reveals the number of unique carbon atoms and their electronic environment. The presence of the trifluoromethyl group will be evident through C-F coupling.

-

¹⁹F NMR is highly specific for the fluorine atoms and provides a direct confirmation of the trifluoromethyl group. Its chemical shift is highly sensitive to the electronic environment.[8]

Predicted NMR Data

The following data is predicted for this compound in a suitable deuterated solvent (e.g., CDCl₃).

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 9.0 - 9.2 | dd | J ≈ 4.5, 1.5 | H-2 |

| 8.4 - 8.6 | dd | J ≈ 8.5, 1.5 | H-4 |

| 7.9 - 8.1 | d | J ≈ 8.0 | H-6 |

| 7.6 - 7.8 | d | J ≈ 8.0 | H-7 |

| 7.5 - 7.7 | dd | J ≈ 8.5, 4.5 | H-3 |

Rationale: The protons on the quinoline ring will appear in the aromatic region. H-2 and H-4 are deshielded due to their proximity to the nitrogen atom. The coupling constants are characteristic of ortho, meta, and para relationships in the quinoline ring system.[9]

| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

| ~152 | s | - | C-2 |

| ~148 | s | - | C-8a |

| ~136 | s | - | C-4 |

| ~133 | s | - | C-6 |

| ~130 | s | - | C-4a |

| ~128 | s | - | C-7 |

| ~125 | q | ¹JCF ≈ 275 | C-8 (CF₃) |

| ~123 | q | ²JCF ≈ 35 | C-8 |

| ~122 | s | - | C-3 |

| ~115 | s | - | C-5 |

Rationale: The carbon attached to the CF₃ group will appear as a quartet with a large one-bond coupling constant. The adjacent carbon (C-8) will also show a smaller quartet due to two-bond coupling.[10] The chemical shifts are estimated based on data for similar trifluoromethylated and brominated quinolines.[10][11][12]

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| -60 to -65 | s | CF₃ |

Rationale: The trifluoromethyl group attached to an aromatic ring typically appears in this region, referenced to CFCl₃.[8] The absence of coupling in the ¹⁹F spectrum (proton-decoupled) indicates a CF₃ group.

Experimental Workflow for NMR Analysis

Caption: Workflow for comprehensive NMR-based structure elucidation.

Vibrational Fingerprinting: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The "Why": Identifying Key Functional Groups and Bonds

For this compound, IR spectroscopy is used to confirm the presence of the quinoline aromatic system and the characteristic vibrations of the C-F and C-Br bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| 3100-3000 | Medium-Weak | Aromatic C-H stretch |

| 1600-1450 | Medium-Strong | Aromatic C=C and C=N ring stretching |

| 1350-1100 | Strong | C-F stretching (characteristic of CF₃ group) |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

| 700-500 | Medium-Weak | C-Br stretch |

Rationale: The C-F stretches of a trifluoromethyl group are typically very strong and appear in a characteristic region. The aromatic ring vibrations are also well-defined.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

The Ultimate Confirmation: Single-Crystal X-ray Crystallography

While the combination of mass spectrometry and NMR is often sufficient for structural elucidation, single-crystal X-ray crystallography provides the most definitive and unambiguous proof of structure. It determines the precise three-dimensional arrangement of atoms in a crystal, including bond lengths and angles.

The "Why": Unambiguous 3D Structure Determination

This technique is particularly valuable for confirming the regiochemistry of the substituents on the quinoline ring, leaving no doubt as to the 5-bromo and 8-trifluoromethyl substitution pattern. It is the ultimate arbiter in structural chemistry.

Experimental Workflow for X-ray Crystallography

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Synthesis and Conclusion: A Cohesive Structural Narrative

The structural elucidation of this compound is a process of building a self-validating case through the synergistic use of multiple analytical techniques.

Caption: Synergistic approach to structural elucidation.

Mass spectrometry confirms the molecular formula and the presence of bromine. IR spectroscopy identifies the key functional groups. NMR spectroscopy then provides the detailed map of the molecular framework, establishing the precise connectivity and regiochemistry of the substituents. Finally, X-ray crystallography can offer the ultimate, unambiguous confirmation of the three-dimensional structure. Together, these techniques provide a robust and trustworthy elucidation of the structure of this compound, enabling further research and development in the fields of medicinal chemistry and materials science.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 1239460-75-3 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-archives.org [beilstein-archives.org]

- 8. researchgate.net [researchgate.net]

- 9. colorado.edu [colorado.edu]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. researchgate.net [researchgate.net]

- 12. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]

5-Bromo-8-(trifluoromethyl)quinoline: A Technical Dossier and Research Outlook for Drug Discovery and Chemical Synthesis

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its versatile chemical nature and ability to interact with a wide range of biological targets have made it a privileged structure in drug discovery.[3][4][5] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6] Concurrently, the presence of a bromine atom provides a reactive handle for further molecular elaboration through cross-coupling reactions, making 5-Bromo-8-(trifluoromethyl)quinoline a highly attractive, yet underexplored, building block for the synthesis of novel chemical entities with therapeutic potential.

This technical guide provides a comprehensive overview of this compound (CAS No. 1239460-75-3), including its chemical properties, proposed synthesis, expected reactivity, and a forward-looking perspective on its potential applications in drug discovery, particularly in oncology and inflammation research.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1239460-75-3 | [7][8][9] |

| Chemical Formula | C₁₀H₅BrF₃N | [8] |

| Molecular Weight | 276.05 g/mol | [8][10] |

| IUPAC Name | This compound | [8] |

| Predicted Boiling Point | 309.6 ± 37.0 °C at 760 mmHg | [8] |

| Predicted Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [8] |

Proposed Synthesis

A definitive, peer-reviewed synthesis of this compound has not been identified in the current literature. However, based on established methods for quinoline synthesis, a plausible and efficient route can be proposed. The Combes quinoline synthesis offers a direct approach starting from an appropriately substituted aniline and a β-diketone.

Proposed Synthetic Pathway: Modified Combes Synthesis

References

- 1. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. 8-bromo-5-fluoroquinoline synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. US3910922A - Novel trifluoromethyl-quinolines - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DK1089976T3 - Process for preparing 5-bromoisoquinoline and its 8-nitro derivative - Google Patents [patents.google.com]

- 10. US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity - Google Patents [patents.google.com]

A Technical Guide to the Biological Activity of Quinoline Derivatives: Mechanisms, Applications, and Evaluation Protocols

Preamble: The Quinoline Scaffold - A Cornerstone of Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, represents one of the most privileged structures in medicinal chemistry.[1][2] Its inherent chemical properties and versatile nature allow for extensive structural modifications, leading to a vast library of derivatives with a wide spectrum of biological activities.[3][4][5] From the historical success of quinine in combating malaria to modern targeted cancer therapies, quinoline derivatives have consistently proven their value in drug discovery and development.[3][6]

This guide provides an in-depth exploration of the core biological activities of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of activities to explain the underlying mechanisms of action and the causal logic behind experimental design. We will delve into the established and emerging therapeutic applications, supported by detailed, field-proven protocols for evaluating these activities in a laboratory setting.

Section 1: Antimalarial Activity - The Foundational Triumph

The story of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, a natural alkaloid, was the first effective treatment, and its synthetic analogs, like chloroquine and mefloquine, became mainstays of antimalarial chemotherapy.[7]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, particularly chloroquine, is the disruption of the parasite's detoxification process within the host's red blood cells.[8]

-

Hemoglobin Digestion: The Plasmodium parasite resides in an acidic food vacuole where it digests the host's hemoglobin to acquire essential amino acids.[7]

-

Toxic Heme Byproduct: This process releases large quantities of toxic free heme (ferriprotoporphyrin IX).[9]

-

Detoxification Pathway: The parasite protects itself by polymerizing the toxic heme into an inert, crystalline pigment called hemozoin (β-hematin).[9]

-

Quinoline Intervention: Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole.[10] There, it is believed to cap the growing hemozoin crystal, preventing further polymerization.[8] This inhibition leads to a buildup of toxic free heme, which damages parasite membranes and leads to its death.[7][11]

More lipophilic quinolines like mefloquine and quinine are not concentrated as extensively in the food vacuole and may have alternative targets, though their final mechanisms are still being fully elucidated.[7][10]

Visualizing the Antimalarial Mechanism

The following diagram illustrates the critical intervention point of chloroquine in the parasite's lifecycle.

Caption: Chloroquine inhibits heme polymerization in the parasite's food vacuole.

Section 2: Anticancer Activity - A Multifaceted Approach

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use and many more in development.[12][13] Their efficacy stems from their ability to interact with a diverse range of molecular targets involved in cancer progression.[14]

Key Anticancer Mechanisms

The anticancer activity of quinolines is not monolithic; different derivatives employ distinct mechanisms:

-

Tyrosine Kinase Inhibition: Many quinolines are designed to inhibit specific tyrosine kinases (TKs) that are overactive in cancer cells, such as Vascular Endothelial Growth Factor Receptors (VEGFR). By blocking these enzymes, the compounds interfere with signaling pathways that control cell proliferation, angiogenesis, and metastasis.[13][15] Lenvatinib is a notable example of a quinoline-based multi-kinase inhibitor.[6]

-

Topoisomerase Inhibition: Some derivatives function as topoisomerase inhibitors. They intercalate with DNA and stabilize the DNA-topoisomerase complex, leading to DNA strand breaks that cannot be repaired, ultimately triggering apoptosis (programmed cell death).[12][15]

-

Tubulin Polymerization Inhibition: Certain quinoline-chalcone hybrids have been shown to inhibit the polymerization of tubulin, a key component of the cellular cytoskeleton.[16] This disruption of microtubule dynamics arrests the cell cycle in the G2/M phase and induces apoptosis.[16]

-

Induction of Apoptosis & Cell Cycle Arrest: Beyond specific enzyme targets, many quinoline compounds induce apoptosis and cause cell cycle arrest through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of key cell cycle regulators.[12][14]

Experimental Protocol: Assessing Cytotoxicity via MTT Assay

A fundamental step in evaluating a potential anticancer compound is determining its cytotoxicity against cancer cell lines. The MTT assay is a robust, colorimetric method for this purpose. The causality is direct: the assay measures metabolic activity, which is proportional to the number of viable cells. A reduction in signal indicates a loss of viability.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinoline derivative.

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test quinoline derivative, dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the plate and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Quantitative Data Summary: Anticancer Activity

The following table presents example IC50 values for hypothetical quinoline derivatives against various cancer cell lines, illustrating how such data is typically structured for comparison.

| Derivative ID | Cancer Cell Line | Target Pathway | IC50 (µM) |

| QN-A01 | MCF-7 (Breast) | Topoisomerase II | 8.5 |

| QN-A02 | A549 (Lung) | VEGFR-2 Kinase | 2.1 |

| QN-B01 | HCT116 (Colon) | Tubulin | 5.3 |

| QN-B02 | PC3 (Prostate) | Apoptosis Inducer | 12.7 |

Section 3: Antimicrobial Activity - Combating Resistance

With the rise of drug-resistant pathogens, there is an urgent need for new antimicrobial agents.[18] Quinoline derivatives, including the well-known fluoroquinolones, represent a versatile scaffold for developing novel antibacterial and antifungal compounds.[6][19][20]

Mechanisms of Antimicrobial Action

-

Antibacterial: The most famous quinolones, the fluoroquinolones (e.g., ciprofloxacin), act by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. Their inhibition leads to rapid bacterial cell death. Other quinoline derivatives may act through different mechanisms, such as disrupting the cell membrane or inhibiting other essential enzymes.

-

Antifungal: The antifungal activity of certain quinoline derivatives is also significant. For example, some quinoline-based hybrids show potent activity against fungi like Cryptococcus neoformans and Candida species.[21] Mechanisms can include disruption of fungal cell wall synthesis or interference with essential metabolic pathways.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the gold standard for quantifying the in vitro potency of an antimicrobial agent.[22] It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism.[23][24] This protocol is self-validating through the inclusion of positive (no drug) and negative (no bacteria) controls.

Objective: To determine the MIC of a quinoline derivative against a specific bacterial or fungal strain.

Methodology (Broth Microdilution):

-

Preparation of Inoculum: Culture the microbial strain (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).[23] Dilute this suspension to the final working concentration of ~5 x 10^5 CFU/mL.[22]

-

Compound Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test quinoline derivative in the broth medium. Start with a high concentration and dilute across the plate, leaving the last columns for controls.

-

Inoculation: Add a defined volume of the standardized microbial inoculum to each well containing the diluted compound.

-

Controls: Include a positive control well (broth + inoculum, no drug) to confirm microbial growth and a negative control well (broth only) to check for media sterility.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: After incubation, visually inspect the plate for turbidity (a sign of microbial growth). The MIC is the lowest concentration of the compound at which no turbidity is observed.[22]

Section 4: Anti-inflammatory and Neuroprotective Activities

The versatility of the quinoline scaffold extends to modulating inflammatory responses and protecting against neurodegeneration.

Anti-inflammatory Mechanisms

Quinoline-based molecules can target several key components of the inflammatory cascade.[25] They have been shown to inhibit enzymes like Cyclooxygenase (COX) and targets such as Phosphodiesterase 4 (PDE4).[26] The structure of the derivative dictates its target specificity; for example, quinolines with a carboxylic acid moiety tend to show COX inhibition, while those with a carboxamide group may act as TRPV1 antagonists.[25]

Neuroprotective Mechanisms

In the context of neurodegenerative diseases like Alzheimer's, quinoline derivatives have shown promise.[27] A primary mechanism is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a therapeutic strategy for managing Alzheimer's symptoms. Additionally, some derivatives possess antioxidant properties that may protect neurons from oxidative stress, a contributing factor in neurodegeneration.[28][29]

General Research Workflow

The discovery and validation of biologically active quinoline derivatives follow a logical, multi-stage process.

References

- 1. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinoline as a Privileged Structure: A Recent Update on Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benthamdirect.com [benthamdirect.com]

- 6. researchgate.net [researchgate.net]

- 7. Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 10. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 13. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 14. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]

- 16. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. mdpi.com [mdpi.com]

- 22. microbe-investigations.com [microbe-investigations.com]

- 23. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 25. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. walshmedicalmedia.com [walshmedicalmedia.com]

- 28. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Discovery and Development of Novel Quinoline-Derived Trifluoromethyl Alcohols: A Technical Guide for Drug Discovery Professionals

Abstract

The quinoline scaffold remains a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of therapeutic agents.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group can dramatically enhance the physicochemical and biological properties of drug candidates, improving metabolic stability, lipophilicity, and target binding affinity.[3][4] This guide provides an in-depth technical exploration of the discovery, synthesis, and evaluation of a promising new class of compounds: quinoline-derived trifluoromethyl alcohols. We will delve into the causal logic behind experimental design, present validated protocols for synthesis and analysis, and explore the mechanistic underpinnings of their biological activity, offering a comprehensive resource for researchers in drug development.

Introduction: The Strategic Convergence of Quinoline and Trifluoromethyl Moieties

The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery, forming the core of numerous approved drugs with a wide range of applications including anticancer, antimalarial, and antibacterial agents.[5][6] Its rigid, planar structure and versatile functionalization potential allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.[6]

The trifluoromethyl group, on the other hand, is a powerful tool for molecular engineering in medicinal chemistry.[7] Its strong electron-withdrawing nature and high lipophilicity can profoundly influence a molecule's properties.[3] The introduction of a CF3 group can block metabolic pathways, enhance membrane permeability, and increase binding affinity to biological targets.[3][4] The combination of a quinoline core with a trifluoromethyl alcohol moiety presents a compelling strategy for the development of novel therapeutics with potentially enhanced efficacy and improved drug-like properties.[8]

Synthetic Methodologies: From Conception to Compound

The synthesis of quinoline-derived trifluoromethyl alcohols can be approached through several strategic pathways. A common and effective method involves the functionalization of methyl quinolines with trifluoromethyl ketones.[8] This approach allows for the direct introduction of the desired trifluoromethyl alcohol functionality onto the quinoline scaffold.

General Synthetic Protocol: sp³ C-H Functionalization

This protocol outlines a general method for the synthesis of quinoline-derived trifluoromethyl alcohols via the sp³ C-H functionalization of a methylquinoline with a trifluoromethyl ketone.[8]

Rationale: This method is chosen for its directness and efficiency in creating the target C-C bond. The use of a strong base facilitates the deprotonation of the methyl group on the quinoline, creating a nucleophilic carbanion that can then attack the electrophilic carbonyl carbon of the trifluoromethyl ketone.

Experimental Protocol:

-

Reaction Setup: To a solution of the starting methylquinoline (1.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) (1.1 eq.) dropwise at a low temperature (e.g., -78 °C).

-

Anion Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the quinolinyl carbanion.

-

Electrophilic Quench: Add a solution of the desired trifluoromethyl ketone (1.2 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate).

Diagram: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of quinoline-derived trifluoromethyl alcohols.

Structural Characterization and Purity Assessment

The unambiguous identification and purity determination of the synthesized compounds are critical for reliable biological evaluation. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for structural elucidation.[9]

-

¹H NMR: Provides information on the number and connectivity of protons in the molecule.

-

¹³C NMR: Reveals the carbon skeleton of the molecule.

-

¹⁹F NMR: Confirms the presence and electronic environment of the trifluoromethyl group, typically showing a singlet around -60 to -80 ppm.[9]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition.

Chromatographic Purity Analysis

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound.[10] A reverse-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[10] The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram. For chiral compounds, chiral HPLC is necessary to determine the enantiomeric excess.[11][12]

Biological Evaluation: Unveiling Therapeutic Potential

Quinoline-derived trifluoromethyl alcohols have shown promise in several therapeutic areas, most notably as anticancer, antiepileptic, and analgesic agents.[8][13] A systematic approach to their biological evaluation is crucial to identify lead compounds for further development.

In Vitro Cytotoxicity Assays

A primary step in assessing anticancer potential is to evaluate the cytotoxicity of the novel compounds against a panel of human cancer cell lines.[14][15]

Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the quinoline-derived trifluoromethyl alcohol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like cisplatin).[16]

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Representative Cytotoxicity Data

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol | A549 (Lung) | 14.14 | [8][16] |

| Cisplatin (Reference) | A549 (Lung) | >14.14 | [16] |

| Poly-functionalised dihydropyridine quinoline derivative A4 | A549 (Lung) | Toxic at 250 µM | [15] |

| Poly-functionalised dihydropyridine quinoline derivative A8 | A549 (Lung) | Toxic at 125, 250, and 500 µM | [15] |

Mechanistic Studies

Understanding the mechanism of action is crucial for rational drug design and development. Quinoline derivatives can exert their anticancer effects through various mechanisms, including:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline analogues interfere with DNA replication by intercalating into the DNA helix or inhibiting topoisomerase enzymes.[17][18]

-

Kinase Inhibition: Quinoline-based compounds have been shown to inhibit various kinases involved in cancer cell signaling pathways, such as Pim-1 kinase and Src kinase.[17]

-

Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells.[19] Apoptosis can be assessed using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry.

Diagram: Potential Mechanisms of Anticancer Activity

Caption: Plausible mechanisms of action for the anticancer effects of quinoline-derived trifluoromethyl alcohols.

In Vivo Evaluation

Promising candidates from in vitro studies should be further evaluated in vivo to assess their efficacy and toxicity in a whole-organism context. The zebrafish embryo model has emerged as a powerful tool for high-throughput screening of toxicity and preliminary efficacy.[8]

Rationale for Zebrafish Model: Zebrafish embryos offer several advantages, including rapid development, optical transparency (allowing for real-time imaging of drug effects), and genetic homology to humans.

Conclusion and Future Directions

The strategic combination of the quinoline scaffold with a trifluoromethyl alcohol moiety has yielded a new class of compounds with significant therapeutic potential. The synthetic methodologies are robust, and the analytical techniques for their characterization are well-established. Early biological evaluations have demonstrated promising anticancer, antiepileptic, and analgesic activities.[8][13]

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline ring and the substituents on the trifluoromethyl alcohol side chain to optimize potency and selectivity.

-

Elucidation of Specific Molecular Targets: Identifying the precise protein targets of these compounds will enable a more profound understanding of their mechanism of action and facilitate structure-based drug design.

-

Pharmacokinetic Profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) of lead compounds are essential for their progression into preclinical and clinical development.

This technical guide provides a solid foundation for researchers to embark on the discovery and development of novel quinoline-derived trifluoromethyl alcohols, a class of molecules with the potential to address unmet medical needs.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 8. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. beilstein-archives.org [beilstein-archives.org]

- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]

- 16. "Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination" by Vinoth Sittaramane, Jihan Padgett et al. [digitalcommons.georgiasouthern.edu]

- 17. ijmphs.com [ijmphs.com]

- 18. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 19. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylated Quinoline Scaffold: A Multifaceted Modulator of Cellular Processes

An In-depth Technical Guide on Mechanisms of Action

Introduction: The Strategic Role of Trifluoromethylation in Quinoline Bioactivity

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of the trifluoromethyl (CF3) group onto this scaffold has proven to be a transformative approach in drug design. The unique properties of the CF3 group—high electronegativity, metabolic stability, and lipophilicity—profoundly influence the pharmacokinetic and pharmacodynamic profiles of the parent quinoline molecule.[1] This enhancement in biological activity has led to the development of a diverse array of trifluoromethylated quinolines with potent antimalarial, anticancer, antiviral, and antimicrobial properties.[2][3] This guide provides a comprehensive exploration of the multifaceted mechanisms of action through which these compounds exert their therapeutic effects, offering insights for researchers and drug development professionals.

Antimalarial Activity: Targeting Protein Synthesis in Plasmodium falciparum

The quinoline methanol derivative, mefloquine, with its two trifluoromethyl groups, has been a cornerstone in malaria prophylaxis and treatment.[4] While its precise mechanism of action was debated for some time, recent evidence has significantly clarified its primary target.

Core Mechanism: Inhibition of the 80S Ribosome

Groundbreaking research utilizing cryo-electron microscopy has revealed that mefloquine directly targets the 80S ribosome of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5][6][7] Specifically, the (+)-mefloquine enantiomer binds to the GTPase-associated center of the ribosome, a critical site for protein synthesis.[7][8] This binding event obstructs the translation process, leading to a cessation of protein production and ultimately, parasite death.[5][8][9] The significance of this finding is underscored by mutagenesis studies, where alteration of the mefloquine-binding residues on the ribosome conferred resistance to the drug, thereby validating this as a key parasite-killing mechanism.[7]

The trifluoromethyl groups are crucial for the enhanced antimalarial potency of these quinolines. They contribute to the molecule's ability to overcome resistance mechanisms that affect other antimalarials like chloroquine.[10]

Anticancer Activity: A Multi-pronged Assault on Tumorigenesis

Trifluoromethylated quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines through diverse mechanisms of action.[11][12][13]

Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which these compounds exert their anticancer effects is the induction of programmed cell death, or apoptosis.[14][15] Treatment of cancer cells with trifluoromethylated quinoline derivatives has been shown to trigger the apoptotic cascade.[16] Furthermore, these compounds can arrest the cell cycle at various phases, such as G2/M, preventing cancer cell proliferation.[17]

Inhibition of Key Signaling Pathways

Several trifluoromethylated quinolines have been demonstrated to inhibit critical signaling pathways that are often dysregulated in cancer. These include the PI3K/Akt/mTOR and Ras/Raf/MEK pathways, which are central to cell survival, proliferation, and angiogenesis.[18][19] By blocking these pathways, these compounds can effectively halt tumor growth and progression.

Targeted Enzyme Inhibition